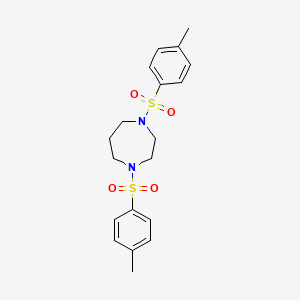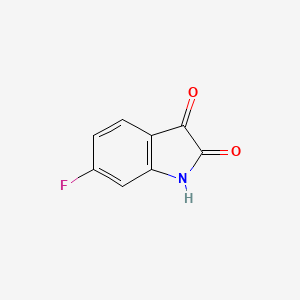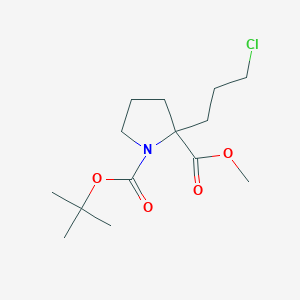
1-Tert-butyl 2-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl 2-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate is a chemical compound with the formula C₁₄H₂₄ClNO₄ . It is supplied by Matrix Scientific and is classified as an irritant .
Molecular Structure Analysis
The molecular structure of this compound is based on a pyrrolidine core, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is substituted with various groups including a tert-butyl group, a methyl group, and a 3-chloropropyl group . The exact spatial arrangement of these groups can have significant effects on the compound’s properties and reactivity.Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.27 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
One-Pot Synthesis of N-heterocyclic Compounds : Research has explored one-pot synthesis methods involving derivatives similar to the compound of interest. For example, a study demonstrated the synthesis of N-heterocyclic compounds from cyclopropenethione derivatives, highlighting methods for creating complex structures that could be analogues of the target compound (Matsumura et al., 2000).
Enantioselective Synthesis : An enantioselective approach for synthesizing substituted pyrrolidines, including methods that might be applied to produce derivatives of the compound , was developed. This technique showcases the efficiency of synthesizing chiral compounds with high enantiomeric excess (John Y. L. Chung et al., 2005).
Applications in Molecular Docking and Potential Antithrombin Activity
Molecular Docking Study : A molecular docking study on enantiomerically pure pyrrolidine derivatives, potentially including structures similar to the target compound, revealed their possible antithrombin activity. This suggests applications in designing inhibitors for thrombin, an essential protein in blood coagulation (Seylan Ayan et al., 2013).
Structural and Mechanistic Insights
Crystal Structure Analysis : Detailed structural and mechanistic insights have been provided through studies such as the synthesis and X-ray analysis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate. These studies contribute to understanding the molecular configuration and potential reactivity of compounds similar to the one of interest (S. Naveen et al., 2007).
Supramolecular Arrangement and Weak Intermolecular Interactions
Supramolecular Arrangement : Research on substituted oxopyrrolidine analogues has explored their supramolecular arrangements influenced by weak intermolecular interactions. Such studies provide insights into how derivatives of the compound might interact at the molecular level, affecting their properties and potential applications (Marivel Samipillai et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24ClNO4/c1-13(2,3)20-12(18)16-10-6-8-14(16,7-5-9-15)11(17)19-4/h5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSBVGITDYKWEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CCCCl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327862 |
Source


|
| Record name | NSC697382 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 2-methyl 2-(3-chloropropyl)pyrrolidine-1,2-dicarboxylate | |
CAS RN |
909076-34-2 |
Source


|
| Record name | NSC697382 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

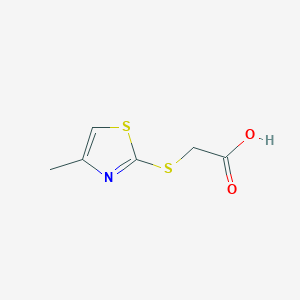
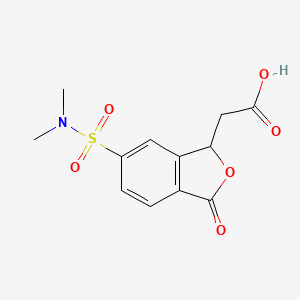
![3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1297142.png)

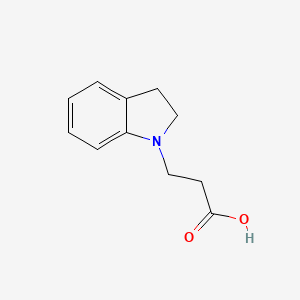
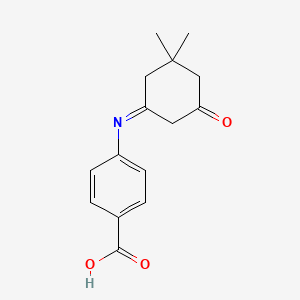
![4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid](/img/structure/B1297151.png)
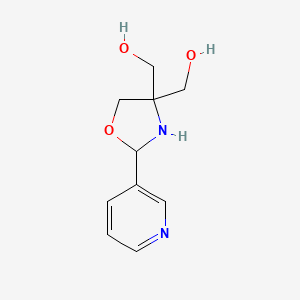

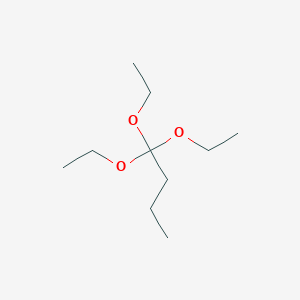
![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)
![2-Methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1297169.png)
